6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-bromophenyl)benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQPKVTEAGDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann-type C-N coupling reaction followed by intramolecular cross-dehydrogenative coupling. This method yields the desired compound in moderate to good yields . The reaction conditions often involve the use of copper(I) iodide (CuI) as a catalyst, dimethylformamide (DMF) as a solvent, and elevated temperatures around 150°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
Chemical Reactions Analysis
Synthetic Routes to 6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline
The core structure is typically synthesized via copper-catalyzed cross-coupling or cyclization reactions:
-
Copper-mediated coupling : Reacting 2-(2-bromophenyl)benzimidazole with azoles (e.g., imidazole, pyrazole) in the presence of CuI/KCO in DMF at 150°C yields 6-(2-bromophenyl)benzimidazo[1,2-c]quinazolines. This one-pot method avoids intermediate isolation and achieves yields of 35–70% .
-
Multicomponent synthesis : Copper powder and L-proline catalyze the reaction of 2-(2-bromophenyl)benzimidazole with aldehydes and sodium azide in DMSO, forming diverse derivatives via in situ azide-to-amine conversion .
Functionalization Reactions
The bromine substituent enables further derivatization through cross-coupling and substitution:
Suzuki-Miyaura Coupling
The bromophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids to introduce aryl/heteroaryl groups. For example:
| Reaction Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh), KCO | 82 | |
| 2-Naphthylboronic acid | Pd(OAc), SPhos | 94 |
Ullmann-type Coupling
Copper catalysts (e.g., CuI, Cu powder) facilitate coupling with amines or azoles:
-
Reaction with imidazole at 150°C yields imidazo[1,2-c]quinazoline derivatives (45–70% yields) .
-
Substitution with pyrazole under similar conditions affords analogues with retained bromine .
Electrophilic Aromatic Substitution
The electron-rich quinazoline ring undergoes nitration and sulfonation at C-8/C-9 positions, though bromine substituents may direct regioselectivity .
Structural and Mechanistic Insights
-
Spectroscopic confirmation : H NMR signals for the bromophenyl group appear as doublets at δ 7.92–8.21 ppm (J = 7.6–8.4 Hz) .
-
Mechanism : Copper catalysts promote C–N bond formation via oxidative addition, while bases like KCO deprotonate intermediates to drive cyclization .
Reaction Optimization Data
Key parameters for maximizing yields:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading (CuI) | 20 mol% | +25% vs. 10 mol% |
| Temperature | 150°C | +40% vs. 120°C |
| Solvent | DMF | +30% vs. DMSO |
Scientific Research Applications
Anticancer Activity
Benzimidazoquinazolines, including 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline, have been studied for their potential as anticancer agents. Research indicates that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
- EGFR Inhibition : Many studies highlight the role of quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. For instance, derivatives have shown significant inhibitory effects on EGFR autophosphorylation, leading to reduced tumor growth in vitro and in vivo .
- Cytotoxicity : The compound has demonstrated cytotoxic activity against various cancer cell lines without significant toxicity to normal cells. For example, 6-Phenyl-benzimidazo[1,2-c]quinazoline was identified as a potent inhibitor with minimal cytotoxic effects .
Table 1: Anticancer Activity of Benzimidazoquinazolines
Antimicrobial Properties
The antimicrobial activity of benzimidazoquinazolines has also been extensively studied. Compounds in this category have shown promising results against a range of bacterial and fungal pathogens:
- Bacterial Inhibition : Studies indicate that these compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed stronger antibacterial effects than traditional antibiotics like ampicillin .
- Fungal Activity : Research has documented the antifungal efficacy of these compounds against various fungi, including Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance antimicrobial potency .
Table 2: Antimicrobial Activity of Benzimidazoquinazolines
| Compound Name | Target Microorganisms | Type of Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus, E. coli | Antibacterial | |
| 3-(4-methyl-6-oxo-5-phenyldiazenyl)-quinazoline | Candida albicans | Antifungal |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory potential:
- TNF-α Inhibition : Some studies have shown that derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This suggests a potential application in treating inflammatory diseases .
- Mechanistic Insights : The anti-inflammatory mechanism is thought to involve modulation of signaling pathways associated with inflammation and immune response.
Case Studies and Research Findings
Numerous case studies have highlighted the effectiveness of benzimidazoquinazolines:
- A study by Al-Omary et al. demonstrated that specific derivatives exhibited broad-spectrum antimicrobial activity comparable to standard antibiotics while also showing low toxicity profiles .
- Another research effort focused on the synthesis and evaluation of novel derivatives revealed that modifications at the 6-position significantly enhanced both anticancer and antimicrobial activities .
Mechanism of Action
The mechanism by which 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline exerts its effects involves multiple pathways:
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Halogen Substituents: Bromine and chlorine at the phenyl ring enhance antitumor activity by promoting DNA intercalation via π-π stacking and halogen bonding . The 2-bromo substituent in the target compound increases cytotoxicity compared to non-halogenated analogues .
- Alkyl vs. Aryl Chains : Longer alkyl chains (e.g., heptyl) improve antioxidant activity due to lipophilicity, while aryl groups (e.g., phenyl) favor anti-inflammatory effects .
- Electron-Withdrawing Groups : Substituents like nitro or trifluoromethyl at C4 enhance bronchodilation by modulating electron density .
DNA Binding and Antitumor Mechanisms
Benzimidazo[1,2-c]quinazolines exhibit strong DNA affinity, with log Kₐ values ~10⁶ M⁻¹, surpassing simpler benzimidazoles . The 6-(2-bromophenyl) derivative demonstrates intercalation into DNA base pairs, disrupting replication in cancer cells . In contrast, 6-propyl derivatives inhibit M. tuberculosis by targeting mycobacterial enzymes .
Biological Activity
6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound belongs to the benzimidazoquinazoline family, which is known for its potential therapeutic applications. The presence of the bromine atom and the benzimidazole moiety enhances its pharmacological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that it can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Klebsiella pneumoniae | 0.35 μg/mL |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity . Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- K-562 (chronic myelogenous leukemia)
- HL-60 (acute promyelocytic leukemia)
The compound showed IC50 values in the nanomolar range, indicating potent anticancer effects. For example, it was found to inhibit EGFR autophosphorylation, a critical pathway in many cancers .
The biological activity of this compound is attributed to several mechanisms:
- EGFR Inhibition : This compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
- Anti-inflammatory Properties : It inhibits tumor necrosis factor-alpha (TNF-α) production, which plays a role in inflammatory processes .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria.
- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells compared to controls, suggesting its potential as a therapeutic agent in lung cancer treatment.
Q & A
Q. What are the common synthetic routes for 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline?
Methodological Answer: Three primary approaches are documented:
- Metal-free synthesis via double C–H functionalization : Using N-cyanobenzimidazoles and oxidants (e.g., DTBP or BPO) under thermal conditions (125–130°C), achieving yields up to 90% .
- CuI-catalyzed Ullmann N-arylation : Intramolecular cyclization of bromo-substituted quinazolin-4(3H)-imines under mild conditions, yielding >90% in most cases .
- Three-component reactions : Combining 2-(2-bromophenyl)-1H-indoles, aldehydes, and ammonia in DMSO with K₂CO₃ and L-proline, yielding moderate-to-good results .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- X-ray crystallography : Validates stereochemistry and ring conformations (e.g., half-chair pyrimidine ring in dihydro derivatives) .
- Mass spectrometry (MS) : FAB-MS fragmentation patterns confirm molecular ions and substituent stability .
Q. What biological activities have been reported for benzimidazo[1,2-c]quinazolines?
Methodological Answer:
- Bronchodilation : 6-alkyl/aryl derivatives show % protection up to 75% in vivo, with electron-withdrawing groups enhancing activity .
- Anti-inflammatory : 6-Aryl derivatives inhibit TNF-α secretion in HL-60 cells (e.g., compound "G1" with no cytotoxicity) .
- Antimicrobial : Microwave-synthesized derivatives exhibit activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .
Advanced Research Questions
Q. How do reaction parameters (temperature, catalysts, time) influence synthesis yields?
Methodological Answer:
- Temperature : Optimal yields (85–90%) occur at 125–130°C; higher temperatures may degrade reactants .
- Catalysts : CuI enables near-quantitative yields in Ullmann reactions, whereas metal-free methods require stoichiometric oxidants (e.g., BPO yields drop to 58% vs. DTBP at 83%) .
- Time : Prolonged reaction times (>6 hours) reduce yields due to side reactions (e.g., ring-opening under acidic conditions) .
Q. How can contradictions in bioactivity data be resolved for structurally similar derivatives?
Methodological Answer:
Q. What computational or experimental strategies are used to predict stability under physiological conditions?
Methodological Answer:
- Acid stability assays : Exposure to HCl (1M) triggers quinazoline ring cleavage, confirmed via X-ray of degradation products .
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage (e.g., microwave-synthesized derivatives retain integrity up to 250°C) .
- Solubility profiling : Ionic liquid-mediated synthesis improves aqueous solubility, critical for bioavailability studies .
Q. How do advanced spectroscopic techniques resolve ambiguities in regioselectivity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
